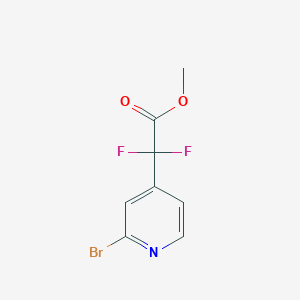

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate

Description

Properties

IUPAC Name |

methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO2/c1-14-7(13)8(10,11)5-2-3-12-6(9)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBTXEVFSQAAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=NC=C1)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate chemical properties

Executive Summary: The "Metabolic Armor"

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate is a high-value heteroaromatic building block designed for modern medicinal chemistry. It serves a dual purpose:

-

Structural Scaffold: The 2-bromopyridine core provides a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid elaboration of the molecular skeleton.

-

Pharmacokinetic Optimization: The gem-difluoroacetate moiety acts as a lipophilic bioisostere for carbonyls or ethers.[1] Crucially, the fluorine atoms block metabolic oxidation at the benzylic position, a common clearance pathway for pyridine-based drugs.

This guide details the physicochemical profile, validated synthetic routes, and divergent functionalization strategies for this molecule.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 266.04 g/mol |

| Predicted LogP | ~2.1 (Moderate Lipophilicity) |

| H-Bond Acceptors | 4 (N, O, O, F interactions) |

| Physical State | Colorless to pale yellow oil (solidifies upon cooling) |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water |

| Key Functional Groups | 2-Bromopyridine (Electrophile), |

Synthetic Accessibility: The Reformatsky Route

Unlike simple aryl acetates, the introduction of the gem-difluoro group is best achieved via a copper-mediated cross-coupling rather than direct fluorination, which is often low-yielding and non-selective.

Validated Synthetic Workflow

The industry-standard approach utilizes a Grimm-type Reformatsky reaction . This involves the coupling of a 2-bromo-4-iodopyridine with methyl bromodifluoroacetate in the presence of activated copper.

Why this route?

-

Selectivity: The reaction specifically targets the C4-Iodine bond because the C-I bond is weaker and undergoes oxidative addition to Copper more readily than the C2-Bromine bond.[1] This leaves the C2-Br intact for future elaboration.[1]

-

Stability: The difluoroacetate radical intermediate is stabilized by the ester group.[1]

Figure 1: Selective copper-mediated synthesis targeting the C4 position while preserving the C2-Bromine handle.

Step-by-Step Protocol (0.1 mol Scale)

-

Activation: Suspend Copper powder (14 g, 2.2 equiv) in dry DMSO (100 mL). Activate by adding a catalytic amount of iodine or dibromoethane if the copper is oxidized.[1]

-

Reagent Formation: Add Methyl bromodifluoroacetate (1.2 equiv) dropwise at room temperature. An exotherm indicates the formation of the organocopper reagent.[1]

-

Coupling: Add 2-bromo-4-iodopyridine (28.4 g, 1.0 equiv) dissolved in DMSO.

-

Reaction: Heat to 50–60°C for 4–6 hours. Monitor by HPLC (Target retention time shift).

-

Workup: Cool to RT. Quench with saturated

(aq) to complex copper salts (solution turns deep blue). Extract with Ethyl Acetate (3x). -

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is less polar than the starting material.[1]

Reactivity & Functionalization: The "Warheads"

This molecule is a "divergent intermediate."[1] You can modify the pyridine ring (Left Wing) or the ester tail (Right Wing) independently.[1]

Figure 2: Divergent reactivity map. Red arrows indicate C2-functionalization; Green arrows indicate ester functionalization.

The C2-Bromine Handle (Suzuki-Miyaura Coupling)

The 2-position of pyridine is electron-deficient, facilitating oxidative addition. However, the basic nitrogen can poison catalysts.

-

Challenge: Competitive hydrolysis of the difluoroester if basic aqueous conditions are too harsh.[1]

-

Solution: Use mild bases (

or

Optimized Protocol:

-

Catalyst:

(5 mol%). -

Solvent: 1,4-Dioxane (dry).

-

Base:

(2.0 equiv, finely ground). -

Temperature: 80°C.

-

Note: Avoid strong hydroxide bases (NaOH/KOH) which will instantly hydrolyze the methyl ester.[1]

The Difluoroester Tail

The

-

Hydrolysis: Rapidly converts to the acid using LiOH in THF/Water at 0°C. The resulting acid (

) is much stronger than acetic acid ( -

Amidation: Can often be reacted directly with amines in Trifluoroethanol (TFE) without coupling reagents, driven by the activated nature of the difluoroester.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

In drug discovery, this scaffold is used to replace:

-

Benzylic Ethers: The

group mimics the bond angle and steric bulk of an ether oxygen ( -

Labile Esters: The fluorine atoms prevent

-hydroxylation and subsequent ester cleavage by esterases, prolonging half-life (

Case Study Logic

If a lead compound contains a Pyridine-CH2-O-Alkyl linkage that is metabolically unstable (rapid oxidation to the aldehyde/acid), replacing the -CH2-O- with -CF2- (via this building block) often maintains potency while blocking the metabolic soft spot.

Safety & Handling

-

Hazard: Causes skin irritation and serious eye irritation.[1]

-

Specific Risk: In the event of thermal decomposition (fire), this compound releases Hydrogen Fluoride (HF) and NOx .

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis).

References

-

Suzuki-Miyaura Coupling of 2-Bromopyridines

-

Synthesis of Difluoroacetates via Copper Coupling

- Sigma-Aldrich Technical Bulletin.

-

Medicinal Utility of the Difluoro Group

-

General Pyridine Reactivity

Sources

Technical Monograph: Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate

The following technical guide provides an in-depth monograph on Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate , a specialized fluorinated building block used in medicinal chemistry.

Part 1: Identity & Physicochemical Profile

This compound represents a strategic scaffold in drug discovery, combining a reactive 2-bromopyridine handle with a lipophilic, metabolically stable difluoroacetate ester. It is primarily utilized as a precursor for generating difluoromethylated heteroaromatics or as a fragment in fragment-based drug discovery (FBDD).

Chemical Identity[1]

| Property | Specification |

| Chemical Name | This compound |

| IUPAC Name | Methyl 2-(2-bromo-4-pyridyl)-2,2-difluoroacetate |

| CAS Number | Not Widely Indexed (Analogous to Ethyl ester CAS: 294181-95-6) |

| Molecular Formula | C₈H₆BrF₂NO₂ |

| Molecular Weight | 266.04 g/mol |

| SMILES | COC(=O)C(F)(F)c1ccnc(Br)c1 |

| InChIKey | Predicted:[1][2] XJFVLJOWMBNWQF-UHFFFAOYSA-N |

Note on CAS Number: As of the current chemical indexing, the specific methyl ester of the 2-bromo-4-pyridyl isomer does not have a widely published CAS number in open-access databases. Researchers should reference the Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate (CAS 294181-95-6) for structural analogy or search vendor catalogs using the SMILES string provided.

Predicted Physicochemical Properties

| Property | Value (Predicted) | Rationale |

| Appearance | Colorless to pale yellow oil | Typical for low-MW fluorinated pyridine esters. |

| Boiling Point | 265–275 °C (at 760 mmHg) | Extrapolated from non-fluorinated analog (260°C). |

| Density | 1.62 ± 0.05 g/cm³ | High density due to bromine and fluorine content. |

| LogP | 2.1 – 2.4 | Difluoromethylene increases lipophilicity vs. parent acetate. |

| Solubility | DCM, EtOAc, DMSO, MeOH | Poor solubility in water; hydrolyzes slowly. |

Part 2: Safety & Handling (SDS Protocol)

Hazard Classification (GHS): Based on structure-activity relationships (SAR) with analogous halogenated pyridine esters (e.g., Methyl 2-(2-bromopyridin-4-yl)acetate), this compound is classified as an Irritant .

Hazard Statements

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed (Predicted based on bromopyridine toxicity).

Precautionary Protocols

| Category | Protocol |

| PPE | Nitrile gloves (0.11 mm min), safety goggles, lab coat. Work in a fume hood. |

| Storage | 2–8 °C (Refrigerate). Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the difluoroester. |

| Spill Response | Absorb with inert material (vermiculite/sand). Do not use combustible materials. Neutralize surface with weak base if hydrolysis is suspected. |

| Incompatibility | Strong oxidizing agents, strong bases (will hydrolyze ester), reducing agents. |

Part 3: Synthetic Pathways & Manufacturing

The synthesis of This compound is non-trivial due to the regioselectivity required on the pyridine ring. The most robust route employs a copper-mediated cross-coupling (Simmons-Smith type) or a Reformatsky-type reaction.

Primary Synthetic Route: Copper-Mediated Cross-Coupling

This method couples a dihalopyridine with a bromodifluoroacetate reagent.

-

Starting Material: 2-Bromo-4-iodopyridine (Selectivity arises from the weaker C-I bond vs. C-Br bond).

-

Reagent: Methyl bromodifluoroacetate (CAS 683-98-7).

-

Catalyst: Copper powder (activated) or Cu(0)/bronze.

Experimental Protocol (Step-by-Step)

-

Activation: In a flame-dried Schlenk flask, activate Copper powder (2.5 equiv) by washing with dilute HCl, water, acetone, and drying under vacuum.

-

Solvation: Suspend activated Cu in anhydrous DMSO (0.5 M concentration relative to substrate).

-

Addition: Add Methyl bromodifluoroacetate (1.5 equiv) dropwise at room temperature. Stir for 30 min to form the organocopper intermediate.

-

Coupling: Add 2-Bromo-4-iodopyridine (1.0 equiv) dissolved in DMSO.

-

Reaction: Heat the mixture to 50–60 °C for 12–18 hours under Argon. Monitor by TLC/LCMS (Target mass: 265/267 m/z).

-

Workup: Dilute with EtOAc, quench with saturated NH₄Cl (to complex copper). Filter through Celite. Wash organic layer with brine (3x) to remove DMSO.

-

Purification: Flash column chromatography (Hexanes:EtOAc gradient, typically 90:10 to 80:20).

Synthesis Workflow Diagram

Caption: Copper-mediated cross-coupling strategy for regioselective introduction of the difluoroacetate motif.

Part 4: Strategic Utility in Medicinal Chemistry

The "Fluorine Effect"

The gem-difluoro group (-CF₂-) in this molecule acts as a bioisostere for an ether oxygen (-O-) or a carbonyl group (-C=O).

-

Lipophilicity: The -CF₂- group increases lipophilicity (LogP) compared to the parent acetate, improving membrane permeability.

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks metabolic oxidation at the benzylic position, a common clearance pathway for pyridine acetates.

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of neighboring protons (if any remain) and influences the basicity of the pyridine nitrogen.

Application in Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "bi-functional" handle:

-

C2-Position (Bromine): Ready for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl or amine groups.

-

C4-Position (Ester): Can be hydrolyzed to the acid, reduced to the alcohol/aldehyde, or converted to amides.

Key Reaction: Suzuki Coupling at C2 Because the C-Br bond at the 2-position is activated by the adjacent nitrogen, it reacts preferentially over other positions (unless an iodide is present elsewhere), allowing for sequential functionalization.

Part 5: Analytical Validation

To validate the synthesis of this compound, the following analytical signatures are expected:

| Method | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 8.50 (d, 1H, C6-H) | Doublet due to coupling with C5-H. |

| δ 7.65 (s, 1H, C3-H) | Singlet-like (meta coupling only). | |

| δ 7.45 (d, 1H, C5-H) | Doublet. | |

| δ 3.90 (s, 3H, -OCH₃) | Methyl ester singlet. | |

| ¹⁹F NMR | δ -103 to -105 ppm (s) | Characteristic singlet for benzylic -CF₂- esters. |

| LCMS (ESI+) | m/z 266.0 / 268.0 | Distinct 1:1 bromine isotope pattern ([M+H]⁺). |

References

-

Cross-Coupling Methodology: Sato, K., et al. "Copper-Mediated Cross-Coupling of Bromodifluoroacetate with Aryl Iodides." Chem. Pharm. Bull.1999 , 47, 1013.

-

Difluoroacetate Reagents: Echemi. "Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate Product Page." Echemi.com. Accessed 2024.[3]

-

Pyridine Synthesis: BenchChem. "The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide." BenchChem Technical Library.

-

Fluorine in MedChem: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem.2018 , 61, 5822–5880.

Sources

Commercial suppliers of Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement of Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate

Executive Summary

This compound is a specialized chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its structure combines a versatile 2-bromopyridine handle, amenable to a wide range of cross-coupling reactions, with a gem-difluoroacetate moiety, a group known to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive overview for researchers on the procurement of this compound. An extensive market survey reveals a lack of off-the-shelf commercial suppliers, necessitating a custom synthesis approach. This document outlines a robust strategy for sourcing, including the selection of qualified custom synthesis partners, a proposed, scientifically-grounded synthetic pathway, and essential protocols for quality control and analytical characterization to ensure the integrity of the final product.

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

The pursuit of novel therapeutic agents increasingly relies on the design of molecules with finely tuned properties. The incorporation of fluorine atoms and heterocyclic scaffolds are two of the most powerful strategies in modern drug design. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while heterocyclic rings, such as pyridine, are ubiquitous in approved drugs, providing key pharmacophoric features and modulating solubility.

This compound (CAS Number not broadly assigned) represents a convergence of these strategic elements. The 2-bromopyridine core is a versatile synthetic intermediate, primed for elaboration via established methodologies like Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions[1]. The gem-difluoroester group (CF2COOR) is a bioisostere of other functionalities and can impart unique electronic properties to a parent molecule, influencing its conformation and interactions with biological targets[2].

Procurement Strategy: The Necessity of Custom Synthesis

A thorough search of the chemical supplier landscape indicates that this compound is not a stock item. Its specialized structure suggests it is typically synthesized on-demand for specific research programs. Therefore, researchers must engage with a Contract Research Organization (CRO) or a custom synthesis company.

Selection of a Custom Synthesis Partner

Choosing the right partner is critical to the success of the project. The synthesis involves both heterocyclic chemistry and potentially challenging fluorination steps. Key criteria for vendor selection should include:

-

Demonstrated Expertise: The supplier should have a strong track record in multistep organic synthesis, particularly with heterocyclic and fluorinated compounds.

-

Analytical Capabilities: In-house access to advanced analytical instrumentation (e.g., high-field NMR, LC-MS, HPLC) is essential for process monitoring and final product certification.

-

Scalability: The ability to scale production from milligrams to kilograms may be important for future development.

-

Communication and Project Management: A transparent process with regular progress reports is crucial for a successful collaboration.

Below is a table of representative companies offering relevant custom synthesis services.

| Company | Specialization Highlights | Geographic Presence |

| Life Chemicals | Strong focus on heterocyclic and organo-elemental synthesis, including fluorination. Over 30 years of experience in custom synthesis for drug discovery.[3] | North America, Europe[4] |

| BOC Sciences | Expertise in the synthesis of diverse heterocyclic compounds, including pyridines, with capabilities for scale-up to industrial production.[] | North America, Asia |

| Otava Chemicals | Extensive experience in laboratory organic synthesis, including heterocyclic compounds, with research facilities in North America and Europe.[4] | North America, Europe[4] |

| Sarchem Labs | Long-standing provider of custom synthesis with experience in heterocyclic synthesis and biocatalysis.[6] | North America |

| 1Click Chemistry | Specializes in custom synthesis of building blocks, including fluorinated and heterocyclic compounds, for pharmaceutical research.[7] | North America |

Proposed Synthetic Pathway

A scientifically sound and plausible synthetic route is essential for discussing the project with a potential supplier. Based on established chemical principles, a two-step process starting from a commercially available precursor is proposed. The key transformation is a Reformatsky-type reaction, a classic method for forming carbon-carbon bonds using an organozinc reagent derived from an α-halo ester[8][9].

Overview of the Synthetic Strategy

The proposed synthesis begins with the commercially available 2-bromo-4-pyridinecarboxaldehyde . This starting material is then subjected to a Reformatsky reaction with methyl bromodifluoroacetate in the presence of activated zinc metal. The resulting β-hydroxy ester intermediate may be unstable and could undergo dehydration, but for many applications, the initial adduct is the desired product.

Caption: Proposed Reformatsky reaction pathway.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on similar Reformatsky reactions involving bromodifluoroacetates[10][11]. The exact conditions would be optimized by the custom synthesis provider.

Step 1: Activation of Zinc

-

Place zinc dust (1.5 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add anhydrous tetrahydrofuran (THF) to cover the zinc.

-

Add a few crystals of iodine to initiate activation and stir until the color disappears. Alternatively, treat with 1,2-dibromoethane and heat briefly.

-

Cool the activated zinc suspension to room temperature.

Step 2: Reformatsky Reaction

-

To the suspension of activated zinc in anhydrous THF, add a solution of 2-bromo-4-pyridinecarboxaldehyde (1.0 equivalent) in THF via the dropping funnel.

-

Add a solution of methyl bromodifluoroacetate (1.2 equivalents) in THF dropwise to the stirred mixture. The reaction is often exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC) or LC-MS.

-

Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target β-hydroxy ester. Further dehydration, if required, can be achieved using standard acidic or basic conditions.

Quality Control and Analytical Characterization

For any custom-synthesized compound, rigorous quality control is non-negotiable. The Certificate of Analysis (CoA) provided by the supplier should include data from several orthogonal analytical techniques to confirm the structure and purity.

Caption: A standard quality control workflow.

Expected Analytical Data

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the pyridine ring protons (typically in the 7.5-8.5 ppm region), a signal for the methyl ester protons (~3.9 ppm), and a signal for the proton adjacent to the hydroxyl group (if present).

-

¹⁹F NMR: A signal corresponding to the CF₂ group will be present, likely as a doublet due to coupling with the adjacent proton.

-

¹³C NMR: The carbon spectrum will confirm the presence of all carbon atoms, including the characteristic signal for the CF₂ group (as a triplet) and the carbonyl carbon of the ester.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the molecule (C₉H₈BrF₂NO₂). The isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible.

-

HPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment. A high-quality sample should show a single major peak, with purity typically exceeding 95%.

Protocol: Purity Determination by HPLC

Objective: To determine the purity of the synthesized this compound.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Sample of the synthesized compound

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.

-

HPLC Method:

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-20 min: 10% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is not available, a conservative approach to handling should be adopted based on the structural components.

-

Hazard Class: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for related bromopyridines and fluorinated esters. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). All manipulations should be performed in a certified chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a high-value building block for which direct commercial suppliers are not readily identifiable. Its procurement requires a strategic partnership with a custom synthesis provider. By understanding the likely synthetic challenges and establishing a robust analytical framework for quality control, researchers can confidently source this compound and leverage its unique properties to advance their drug discovery and development programs. This guide provides the foundational knowledge to navigate this process effectively, from vendor selection to final product validation.

References

-

Otava Chemicals. Custom Synthesis. [Link]

-

1Click Chemistry. Custom Synthesis Services. [Link]

-

Couture, G. A., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(15), 3894–3897. [Link]

-

Belyakov, S., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3163. [Link]

-

Neumann, C. N., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3842–3845. [Link]

-

Universität Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

-

Wikipedia. Reformatsky reaction. [Link]

-

Coeffard, V., & Guillarme, S. (2016). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 12, 1956–1978. [Link]

-

Sato, K., et al. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177. [Link]

-

SynArchive. Reformatsky Reaction. [Link]

-

Anglès, d., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29424–29428. [Link]

-

Chemistry LibreTexts. Reformatsky Reaction. [Link]

-

The Royal Society of Chemistry. Supporting Information: Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]

- Google Patents. CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide.

-

Organic Syntheses. 2-bromopyridine. [Link]

-

Smith, A. B., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1827. [Link]

-

Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]

-

Degennaro, L., et al. SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Custom Synthesis [otavachemicals.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. 1clickchemistry.com [1clickchemistry.com]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Advanced Protocols for Suzuki-Miyaura Coupling at the 2-Bromo Position

Target Substrates: 2-Bromopyridines, 2-Bromothiophenes, and Sterically Hindered 2-Bromoaryls

Executive Summary

Coupling at the 2-position of heteroaromatic rings (specifically 2-bromopyridine and 2-bromothiophene) represents a distinct challenge in medicinal chemistry compared to standard phenyl-phenyl couplings. The proximity of the heteroatom (N, S) to the reaction center introduces two primary failure modes: catalyst poisoning (via N-coordination to Palladium) and electronic deactivation (making oxidative addition sluggish).

This guide provides two field-proven protocols: the Buchwald SPhos System (for general 2-pyridyl/2-thienyl couplings) and the PEPPSI-IPr System (for sterically hindered or highly deactivated substrates).

The Challenge: Mechanistic Barriers

To solve the problem, one must understand the failure mechanism. The "2-position problem" is not just about steric hindrance; it is about the coordination chemistry of the substrate.

The "Pyridyl Effect" and Catalyst Poisoning

In 2-bromopyridine couplings, the nitrogen atom is perfectly positioned to chelate the Palladium center after the oxidative addition step, or even displace ligands on the active Pd(0) species. This forms a stable, off-cycle "resting state" that halts turnover.

Visualization: The Inhibitory Pathway

The following diagram illustrates the standard catalytic cycle versus the inhibitory "dead-end" caused by 2-substituents.

Caption: The "Pyridyl Trap" (Red) competes with Transmetalation. Bulky ligands are required to destabilize this trap.

Strategic Optimization Matrix

Success depends on selecting a ligand that is bulky enough to prevent N-coordination but flexible enough to allow transmetalation.

| Parameter | Recommended Choice | Scientific Rationale |

| Ligand | SPhos or XPhos | Dialkylbiaryl phosphines provide steric bulk to block N-binding and electron-richness to accelerate oxidative addition of electron-deficient 2-bromides. |

| Catalyst | Pd-PEPPSI-IPr | N-Heterocyclic Carbenes (NHCs) bind Pd tighter than phosphines, preventing ligand stripping by the pyridine nitrogen. |

| Base | K₃PO₄ (anhydrous or aq.)[1] | Weaker bases minimize protodeboronation of the boronic acid partner (a common side reaction). |

| Solvent | Toluene/Water (20:1) | Biphasic systems often solubilize inorganic bases while protecting the catalyst in the organic phase. |

Protocol A: The "Gold Standard" (Buchwald Conditions)

Best for: General 2-bromopyridine and 2-bromothiophene couplings with aryl boronic acids. Source Authority: Based on Billingsley & Buchwald (Angew.[2][3] Chem. Int. Ed., 2008).[2]

Reagents

-

Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂]

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground

-

Solvent: Toluene (primary) and Water (additive)

Step-by-Step Procedure

-

Catalyst Pre-complexation (Critical):

-

In a vial, mix Pd(OAc)₂ (1.0 mol%) and SPhos (2.0 mol%). Note: A 1:2 Pd:Ligand ratio ensures the active species is ligated.

-

Add 1 mL of dry Toluene. Stir at room temperature for 5-10 minutes until the solution turns a clear orange/red. This generates the active Pd(0) species in situ.

-

-

Reaction Assembly:

-

To a separate reaction vessel (equipped with a stir bar), add the 2-bromoheterocycle (1.0 equiv, e.g., 1.0 mmol) and the Aryl Boronic Acid (1.2 - 1.5 equiv).

-

Add K₃PO₄ (2.0 - 3.0 equiv).

-

Transfer the pre-formed catalyst solution to this vessel.

-

Add additional Toluene to reach a concentration of ~0.25 M (total volume ~4 mL for 1 mmol scale).

-

The "Magic" Drop: Add degassed water (0.2 mL, ~5% v/v). Water is essential for the activation of the boronic acid.

-

-

Execution:

-

Seal the vessel (septum or screw cap) and purge with Nitrogen/Argon for 2 minutes.

-

Heat to 100 °C for 2–4 hours.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc. Wash with water.[4] Dry organic layer over MgSO₄.

-

Why this works: SPhos creates a "roof" over the Pd center, physically blocking the pyridine nitrogen from binding, while the methoxy groups on the ligand provide hemilabile stability.

Protocol B: The "Heavy Lifter" (PEPPSI-IPr)

Best for: Sterically hindered 2-bromides (e.g., 3-substituted-2-bromopyridines) or when phosphine ligands fail. Source Authority: Organ et al. (Chem. Eur. J., 2006).

Reagents

-

Catalyst: Pd-PEPPSI-IPr (commercially available, air stable).

-

Base: Potassium Carbonate (K₂CO₃).[5]

-

Solvent: 1,4-Dioxane or Toluene/MeOH (1:1).

Step-by-Step Procedure

-

Assembly:

-

In a reaction vial, combine Pd-PEPPSI-IPr (1.0 - 2.0 mol%).

-

Add 2-bromoheterocycle (1.0 equiv) and Boronic Acid (1.3 equiv).

-

Add K₂CO₃ (2.0 equiv).

-

-

Solvent Addition:

-

Add 1,4-Dioxane (concentration 0.5 M). Note: PEPPSI catalysts often perform better at higher concentrations than phosphine catalysts.

-

-

Execution:

-

No pre-complexation needed. Purge with inert gas.

-

Heat to 80 °C .

-

Tip: If conversion stalls, add a drop of MeOH to help solubilize the boronate species.

-

-

Monitoring:

-

PEPPSI reactions are often faster. Check LCMS at 1 hour.

-

Why this works: The NHC ligand (IPr) binds extremely tightly to Pd, preventing the "stripping" mechanism where the pyridine nitrogen displaces the ligand. The "throw-away" pyridine ligand on the PEPPSI precatalyst ensures rapid initiation.

Troubleshooting & Quality Control

Every protocol must be self-validating. Use this decision tree if yields are low (<50%).

Diagnostic Workflow

Caption: Diagnostic logic for failure modes. "Boron gone, Bromide remains" is the classic signature of protodeboronation.

Common Pitfalls

-

Protodeboronation: If coupling with a 2-pyridyl boronic acid (nucleophile) instead of the bromide, the boronic acid will hydrolyze rapidly.[6]

-

Fix: Use MIDA boronates or Lithium Triisopropyl Boronates for 2-pyridyl nucleophiles.

-

-

Stalled Reaction: The reaction turns black (Pd black precipitation).

-

Fix: Your ligand concentration is too low, or oxygen got in. Increase Ligand:Pd ratio to 3:1.

-

References

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[2][6] Angewandte Chemie International Edition, 47(25), 4695–4698.[2] Link

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry - A European Journal, 12(18), 4749–4755. Link

-

Billingsley, K. L., & Buchwald, S. L. (2007).[7] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides.[3] Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(3), 1312–1318. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Late-Stage Functionalization Employing Difluoroacetate-Derived Moieties

Introduction: The Strategic Value of Difluoroacetate in Modern Drug Discovery

Late-stage functionalization (LSF) has revolutionized molecular synthesis, offering powerful strategies to diversify complex molecules at advanced stages of their synthesis.[1][2] This approach dramatically improves resource economy and accelerates the drug discovery process by enabling rapid generation of analog libraries from a common, elaborate intermediate.[1][2] Within the LSF toolkit, methods for introducing fluorine-containing groups are of paramount importance.

The difluoromethyl group (–CF₂H) is a particularly valuable motif in medicinal chemistry.[3] It serves as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), and sometimes amine (–NH₂) functionalities, capable of enhancing metabolic stability and membrane permeability.[4] Furthermore, the acidic C-H bond of the –CF₂H group can act as a weak hydrogen bond donor, influencing molecular conformation and binding affinity.[4]

Historically, the introduction of the –CF₂H group required harsh conditions or multi-step sequences starting from simple building blocks. The advent of new synthetic methods has positioned difluoroacetic acid and its derivatives (salts and esters) as inexpensive, stable, and exceptionally versatile precursors for the late-stage introduction of this critical functional group.[5][6] This guide provides a detailed overview of the core concepts and field-proven protocols for leveraging difluoroacetate-derived reagents in LSF.

Core Concepts: Generating Key Reactive Intermediates

The synthetic utility of difluoroacetate derivatives hinges on their ability to serve as precursors to two key reactive intermediates: the difluoromethyl radical (•CF₂H) and difluorocarbene (:CF₂) . The choice of reaction conditions dictates which intermediate is formed, providing access to distinct chemical transformations.

Pathway A: Generation of the Difluoromethyl Radical (•CF₂H)

The difluoromethyl radical is a powerful intermediate for C–H functionalization, particularly for electron-deficient heteroaromatics via Minisci-type reactions.[7] It is typically generated via oxidative decarboxylation of difluoroacetic acid or its salts.

Causality Behind the Method: Photoredox catalysis offers a mild and efficient way to generate radicals.[8][9] A photocatalyst, upon excitation by visible light, becomes a potent oxidant (or reductant). In this context, the excited photocatalyst can oxidize difluoroacetate, leading to a carboxyl radical that rapidly loses CO₂ to form the desired •CF₂H radical.[8] This method avoids the use of harsh stoichiometric oxidants, which improves functional group tolerance.[10]

Caption: Generation of •CF₂H radical via photoredox catalysis.

Pathway B: Generation of Difluorocarbene (:CF₂)

Difluorocarbene is an electrophilic intermediate ideal for reacting with nucleophiles like phenols and thiols, or for cycloadditions with alkenes. Halodifluoroacetate salts, such as sodium bromodifluoroacetate (BrCF₂CO₂Na) and sodium chlorodifluoroacetate (ClCF₂CO₂Na), are excellent precursors.[11]

Causality Behind the Method: These salts undergo thermal or base-induced decomposition. The process involves decarboxylation to form a halodifluoromethyl anion (e.g., [BrCF₂]⁻), which is unstable and rapidly eliminates a halide ion to generate free difluorocarbene.[11] Sodium bromodifluoroacetate is often preferred as it decomposes at lower temperatures than its chloro-analogue, allowing for milder reaction conditions.[11]

Caption: Generation of :CF₂ from a halodifluoroacetate salt.

Application & Protocols: C–H Difluoromethylation of Heteroaromatics

Directly functionalizing a C–H bond on a heteroaromatic core is a primary goal of LSF, as these scaffolds are ubiquitous in pharmaceuticals.[12] The radical Minisci-type reaction is a robust method for this transformation, particularly for electron-deficient systems like pyridines and quinolines.[7]

Protocol 1: Photocatalytic C–H Difluoromethylation of 4-Phenylpyridine

This protocol describes a general procedure for the direct difluoromethylation of an electron-deficient heterocycle using difluoroacetic acid under photoredox conditions.

Expertise & Experience: The choice of a photocatalyst like Ru(bpy)₃(PF₆)₂ or an organic photocatalyst is critical. The reaction is often run in a polar aprotic solvent like acetonitrile or DMSO to ensure solubility of the reagents. An inert atmosphere is crucial to prevent quenching of the excited photocatalyst by oxygen. The reaction is typically irradiated with blue LEDs, as their emission spectrum matches the absorption maximum of many common photocatalysts.

Materials:

-

4-Phenylpyridine

-

Difluoroacetic acid (DFA)

-

Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

-

Base (e.g., Na₂CO₃)

-

Anhydrous Acetonitrile (MeCN)

-

Reaction vial (e.g., 4 mL) with stir bar

-

Blue LED light source (e.g., 450 nm)

-

Nitrogen or Argon line

Step-by-Step Methodology:

-

To a 4 mL reaction vial equipped with a magnetic stir bar, add 4-phenylpyridine (0.1 mmol, 1.0 equiv.).

-

Add the photocatalyst (e.g., 1-2 mol%).

-

Add Na₂CO₃ (0.2 mmol, 2.0 equiv.).

-

Seal the vial with a septum cap.

-

Evacuate and backfill the vial with nitrogen or argon three times.

-

Using a syringe, add anhydrous acetonitrile (1.0 mL, 0.1 M).

-

Add difluoroacetic acid (0.3 mmol, 3.0 equiv.) via syringe.

-

Place the vial approximately 2-5 cm from the blue LED light source and begin vigorous stirring. A small fan may be used to maintain the reaction at room temperature.

-

Irradiate the mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding 5 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-difluoromethyl-4-phenylpyridine.

Data Presentation: Scope of Heterocycle Difluoromethylation

| Substrate | Product | Yield (%) | Reference |

| Lepidine | 2-Trifluoromethyl-4-methylquinoline | 85 | [13] |

| Caffeine | 8-Difluoromethylcaffeine | 68 | [13] |

| Nicotinamide | 2-Difluoromethylnicotinamide | 55 | [13] |

| 4-tert-Butylpyridine | 2-Difluoromethyl-4-tert-butylpyridine | 75 | [13] |

Application & Protocols: Difluoromethylation of O- and C-Nucleophiles

The generation of difluorocarbene from difluoroacetate precursors provides a reliable pathway for the functionalization of heteroatom and carbon nucleophiles.

Protocol 2: O-Difluoromethylation of 4-Methoxyphenol

This protocol details the synthesis of an aryl difluoromethyl ether, a common motif in agrochemicals and pharmaceuticals, using a difluorocarbene precursor.[14]

Trustworthiness: This protocol is self-validating. The reaction's success relies on the in-situ generation of difluorocarbene. The choice of a high-boiling polar aprotic solvent like DMF is designed to facilitate the thermal decomposition of the halodifluoroacetate salt and to keep the phenoxide salt in solution. The progress can be monitored by the consumption of the starting phenol.

Materials:

-

4-Methoxyphenol

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with stir bar and reflux condenser

-

Nitrogen or Argon atmosphere

Step-by-Step Methodology:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 mmol, 1.0 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add anhydrous DMF (5 mL) and stir the suspension for 15 minutes at room temperature.

-

Add sodium chlorodifluoroacetate (1.5 mmol, 1.5 equiv.) in one portion.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into 20 mL of ice-water.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with 1 M NaOH solution, then with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain 1-(difluoromethoxy)-4-methoxybenzene.

Caption: General workflow for O-difluoromethylation.

Advanced Applications: Late-Stage Modification of APIs

The true power of these methods is demonstrated in their application to the late-stage functionalization of complex, biologically active molecules. For instance, iridium-catalyzed reductive functionalization allows for the conversion of amides and lactams, common structures in pharmaceuticals, into α-difluoroalkylated amines using difluoro-Reformatsky type reagents.[15][16] This highlights the compatibility of these fluorine-insertion methods with sensitive and diverse functional groups.

Data Presentation: Late-Stage Functionalization of Active Pharmaceutical Ingredients (APIs)

| API Substrate | Reagent/Conditions | Functionalized Product | Yield (%) | Reference |

| Piperine | IrCl(CO)(PPh₃)₂, TMDS, BrZnCF₂CO₂Et | α-difluoroethylated piperine derivative | 80 | [15] |

| Napropamide | IrCl(CO)(PPh₃)₂, TMDS, BrZnCF₂CO₂Et | α-difluoroethylated napropamide derivative | 56 | [15] |

| CX-546 | IrCl(CO)(PPh₃)₂, TMDS, BrZnCF₂CO₂Et | α-difluoroethylated CX-546 derivative | 71 | [15] |

Conclusion and Future Outlook

Difluoroacetic acid and its derivatives have emerged as indispensable tools for late-stage functionalization. Their ability to generate either difluoromethyl radicals or difluorocarbene under distinct, often mild, conditions provides synthetic chemists with a versatile and powerful platform for introducing the valuable –CF₂H moiety into complex molecules. The protocols outlined herein demonstrate the practical applicability of these reagents for C–H and heteroatom functionalization. Future developments will likely focus on enhancing selectivity, expanding the substrate scope to even more complex systems like large biomolecules, and developing catalytic, enantioselective variants of these powerful transformations.[7]

References

-

Meng, D., Li, L., Brown, A., et al. (2021). A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate. Cell Reports Physical Science, 2, 100394. [Link]

-

Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry, 68(11), 4457–4463. [Link]

-

Mischler, J., Tona, V., & Le-Phuc, S. (2022). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters, 24(11), 2201–2206. [Link]

-

Carboni, A., Dagousset, G., & Magnier, E. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Wang, Z., et al. (2023). Copper difluorocarbene-involved catalytic gem-difluoropropargylation. Nature Communications. [Link]

-

Xie, Q., Zhu, Z., Li, L., Ni, C., & Hu, J. (2019). A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF₂Br. Angewandte Chemie International Edition, 58(19), 6405-6410. [Link]

-

Thieme. (2017). Difluoroacetic Acid as a New Reagent for Direct C–H Difluoromethylation of Heteroaromatic Compounds – Scope, Limitations and Perspectives. Thieme Gruppe. [Link]

-

Xia, Y., & Gou, S. (2024). Photocatalytic fluoroalkylation by ligand-to-metal charge transfer. Exploration. [Link]

-

Wang, C., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

-

Nagarajan, R., et al. (2020). Hydrodifluoromethylation of Alkenes with Difluoroacetic Acid. ResearchGate. [Link]

-

Požgan, F., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7047-7101. [Link]

-

Cernak, T., Dykstra, K. D., & Tyagarajan, S. (2021). Late-stage C-H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5(8), 522-545. [Link]

-

Mischler, J., Tona, V., & Le-Phuc, S. (2022). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. ACS Publications. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2005). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications. [Link]

-

Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(39), 15501–15504. [Link]

-

ResearchGate. (n.d.). Radical difluoromethylation by using (difluoromethyl)trimethylsilane and difluoroacetic acid. ResearchGate. [Link]

-

Suna, E. (n.d.). Late-stage C-H functionalization. Edgars Suna Group. [Link]

-

Cernak, T., Dykstra, K. D., & Tyagarajan, S. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. ResearchGate. [Link]

Sources

- 1. Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Difluoroacetic Acid as a New C–H Difluoromethylation Reagent - SYNFORM - Thieme Chemistry [thieme.de]

- 6. researchgate.net [researchgate.net]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. Photocatalytic fluoroalkylation by ligand-to-metal charge transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 12. Late-stage C-H functionalization | Edgars Suna Group [ospt.osi.lv]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sioc.cas.cn [sioc.cas.cn]

- 15. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Troubleshooting low yields in difluoroacetate Reformatsky coupling

Topic: Troubleshooting Low Yields in

Executive Summary: The "Fluorine Penalty"

If you are transitioning from standard Reformatsky reactions (non-fluorinated) to using ethyl bromodifluoroacetate , you are likely encountering a specific set of kinetic hurdles. The presence of two fluorine atoms exerts a strong inductive effect (

The Result: Standard activation methods often fail, leading to:

-

No Initiation: Zinc remains passive.

-

Stalled Conversion: Reaction stops at 30–50%.

-

Retro-Aldol Collapse: The alkoxide intermediate reverts to starting material.

This guide moves beyond basic textbook protocols to address the specific physicochemical challenges of the difluoro-species.

Phase 1: Diagnostic Workflow

Before altering reagents, identify your failure mode using the table below.

| Symptom | Probable Cause | Immediate Action |

| Zinc remains shiny/clumped; No exotherm | Passivation: The oxide layer is intact. The | Switch to TMSCl Activation (See Protocol A). |

| Reaction starts but stalls <50% | Surface Saturation: Zinc surface is coated with insoluble zinc salts. | Use Ultrasonication or switch to Honda-Reformatsky (Protocol C). |

| Starting material recovered + | Protonation: Moisture ingress or "wet" solvent. | Dry THF over Na/Benzophenone; Flame-dry glassware. |

| Low yield; Retro-reaction suspected | Unstable Alkoxide: The | Mandatory TMSCl Trapping (See Protocol A). |

Phase 2: The Gold Standard Protocol (TMSCl-Mediated)

Why this works: In difluoroacetate couplings, the zinc alkoxide intermediate is prone to a "Retro-Reformatsky" reaction. Trimethylsilyl chloride (TMSCl) serves a dual purpose:

-

Activation: Reacts with Zn surface oxides to expose active metal (

). -

Trapping: Rapidly silylates the unstable alkoxide, driving the equilibrium forward.

Protocol A: The "Langlois" Modification

Recommended for: Standard aldehydes and ketones.

Reagents:

-

Aldehyde/Ketone (1.0 equiv)

-

Ethyl bromodifluoroacetate (1.5 – 2.0 equiv)

-

Zn dust (2.0 – 3.0 equiv) — <325 mesh preferred

-

TMSCl (2.0 – 3.0 equiv)

-

THF (Anhydrous)

Step-by-Step:

-

Zinc Prep: Place Zn dust in a flame-dried flask under Argon.

-

Activation: Add dry THF (concentration ~0.5 M) and 0.1 equiv of TMSCl . Stir at RT for 15 mins. Note: You should see a slight change in the grey suspension's texture.

-

Addition: Add the aldehyde/ketone and the remaining TMSCl.

-

Initiation: Heat the mixture to a gentle reflux (approx. 60–65 °C).

-

Slow Feed: Add the ethyl bromodifluoroacetate dropwise over 20–30 minutes.

-

Critical: Do not dump the bromide at once. The high local concentration can lead to homocoupling.

-

-

Completion: Reflux for 1–4 hours. Monitor by TLC/LCMS.

-

Workup: Quench with dilute aqueous HCl (5%). Extract with

.

Expert Insight: If the reaction does not initiate (no reflux/bubbling), add a crystal of Iodine (

) or use ultrasound for 5 minutes.

Phase 3: The "Nuclear Option" (Honda-Reformatsky)

Why this works: When the

Protocol B: Rhodium-Catalyzed Coupling

Recommended for: Unreactive ketones, sterically hindered substrates, or when Zn dust fails repeatedly.

Reagents:

- (2–5 mol%)

- (1.0 M in hexanes, 1.5 equiv)

-

Ethyl bromodifluoroacetate (1.5 equiv)

-

THF (0 °C)

Step-by-Step:

-

Catalyst Mix: Dissolve

in anhydrous THF under Argon. -

Reagent Mix: Add the aldehyde/ketone and ethyl bromodifluoroacetate.

-

The Trigger: Cool to 0 °C. Add

solution dropwise.-

Note: The reaction is usually rapid and exothermic.

-

-

Completion: Stir at 0 °C to RT for 30 mins.

-

Workup: Quench carefully with saturated

.

Phase 4: Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between a failed reaction (Retro-Reformatsky) and a successful TMSCl-trapped pathway.

Figure 1: Mechanistic pathway highlighting the critical role of TMSCl in preventing the retro-aldol collapse of the unstable difluoro-alkoxide intermediate.

Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Iododifluoroacetate (

Q: My reaction turns black, but I get no product. Why?

A: A black suspension usually indicates active Zinc formation, which is good. If you get no product, you likely have moisture in the system. The active Reformatsky species (

Q: Is the "Blaise" reaction the same thing?

A: No. The Blaise reaction involves nitriles.[1][2] However, if you are reacting the difluoroacetate with an imine (Aza-Reformatsky), the conditions are very similar. The Honda-Reformatsky (Rh-catalyzed) protocol is particularly effective for imines to synthesize

References

-

Langlois, Y. (1973). "TMSCl Activation in Reformatsky Reactions." Tetrahedron Letters, 14(21), 1867–1870.

-

Sato, K., Tarui, A., et al. (2006).[3] "Trifluoromethylation at the

-Position of -

Rieke, R. D., & Hanson, M. V. (1997). "New Organometallic Reagents Using Highly Reactive Metals." Tetrahedron, 53(6), 1925-1956.

-

Kloetzing, R. J., & Knochel, P. (2006). "Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics.

Sources

Technical Support Center: Difluoroacetate Synthesis & Utilization

Topic: Preventing Debromination (Hydrodebromination) in Ethyl Bromodifluoroacetate Reactions Ticket ID: #DFA-BR-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Debromination Trap"

The Problem:

In the synthesis of gem-difluorinated compounds using Ethyl Bromodifluoroacetate (BrCF₂CO₂Et) , the most common failure mode is hydrodebromination . Instead of forming the desired C-C bond, the bromine atom is replaced by a hydrogen atom, yielding the non-functionalized difluoroacetate (

The Root Cause:

The

Scope of Guide: This guide covers the three primary methodologies where this error occurs:

-

Radical/Photoredox Coupling (Single Electron Transfer)

-

Transition Metal Cross-Coupling (Cu/Pd mediated)

Module 1: The Reformatsky Protocol (Zinc-Mediated)

Context: The classical insertion of Zinc into the C-Br bond to form a nucleophilic Zinc enolate. Failure Mode: Protonation of the enolate by moisture or acidic impurities before it attacks the electrophile (aldehyde/imine).

Troubleshooting Workflow

Step 1: Zinc Activation (The Critical Variable) Unactivated zinc has an oxide layer that slows insertion. If insertion is slow, unreacted starting material persists, and the slow-forming enolate has more time to scavenge protons from the environment.

-

Protocol A (Chemical Activation): Wash Zn dust with 1M HCl, then water, then acetone, then ether. Dry under high vacuum at 100°C.

-

Protocol B (In-Situ Activation - Recommended): Add TMSCl (5 mol%) or 1,2-dibromoethane (5 mol%) to the Zn suspension in THF before adding the difluoroacetate.

Step 2: Solvent Selection

-

Do Use: THF (anhydrous), Dimethoxyethane (DME).

-

Avoid: Diethyl ether (often too volatile to maintain reflux for initiation), alcohols (immediate protonation).

Step 3: Temperature Control

-

Initiation: Must be done at reflux (or localized heating) to start the radical chain on the metal surface.

-

Propagation: Once initiated, lower temperature to 0°C–RT to stabilize the enolate and prevent side reactions.

Visualizing the Failure Pathway

Figure 1: The competition between productive C-C bond formation and destructive protonation in Reformatsky reactions.

Module 2: Radical & Photoredox Pathways

Context: Modern methods use visible light or radical initiators to generate the

The "Solvent Trap" Data

The choice of solvent is the single biggest predictor of debromination in radical protocols. You must choose a solvent with a high Bond Dissociation Energy (BDE) for its H-atoms.

| Solvent | H-Abstraction Risk | BDE (kcal/mol) | Recommendation |

| THF | HIGH | ~92 ( | AVOID in radical steps. Major source of H-transfer. |

| Toluene | MEDIUM | ~89 (Benzylic) | Use with caution; can act as H-donor. |

| DCM | LOW | ~96 | Good, but solubility of catalysts can be poor. |

| Acetonitrile | VERY LOW | ~96-99 | PREFERRED. Inert to HAT. |

| Benzene | VERY LOW | ~112 | Excellent for radical stability, but toxic. |

Protocol: Minimizing HAT

-

Concentration: Run reactions at higher concentrations (0.5 M – 1.0 M) if solubility permits. This increases the rate of the desired bimolecular coupling relative to the pseudo-first-order solvent HAT.

-

Degassing: Oxygen can quench radicals or form peroxides that eventually act as H-sources. Sparge with Argon for 15+ mins.

-

Reagent Addition: Slow addition of the bromodifluoroacetate to the radical acceptor can keep the steady-state concentration of the radical low, favoring coupling over chain-termination via HAT.

Visualizing the Radical Fate

Figure 2: The critical branching point. Pathway B (HAT) dominates if the solvent has weak C-H bonds (like THF).

Module 3: Copper-Mediated Cross-Coupling

Context: Using Cu(0) powder and ligands (TMEDA/Bipy) to couple with aryl halides or boronates.

Failure Mode:

Troubleshooting Guide:

-

Issue: Reaction stalls, followed by debromination.

-

Diagnosis: The Copper species is aggregating or oxidizing.

-

Fix: Use Nano-Copper or freshly acid-washed Copper bronze. The high surface area promotes the oxidative addition step (

) over the slower reduction pathways.

-

-

Issue: Proton source in additives.

-

Fix: Ensure your ligand (TMEDA) is distilled and dry. Amine ligands can absorb atmospheric moisture, which immediately protonates the transient Cu-

species.

-

Frequently Asked Questions (FAQ)

Q: My Reformatsky reaction turns yellow/brown, but I get no product, only starting material and reduced byproduct. Why? A: The color change indicates the formation of the Zinc enolate, but the "reduced byproduct" confirms it was killed by a proton source.

-

Check your solvent water content (Karl Fischer titration). It must be <50 ppm.

-

Ensure your aldehyde/ketone substrate is dry; azeotrope it with toluene before use.

Q: Can I use DMF as a solvent for radical difluoroalkylation?

A: Proceed with caution. While DMF is polar and good for solubility, it has a relatively low BDE C-H bond adjacent to the nitrogen (

Q: Is the commercial reagent

- : typically ~ -60 ppm.

- : typically ~ -120 ppm (doublet).

-

If you see the doublet in your starting bottle, distill it before use.

References

-

Sato, K., et al. (2006).[3] Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177.[3] Link

-

Lusztyk, J., et al. (2011). The frequently overlooked importance of solvent in free radical syntheses. Chemical Society Reviews. Link

-

Yurov, Y., et al. (2025).[4] Copper‐Mediated C−C Coupling of Alkenyl Boronates and Bromodifluoroacetates. Advanced Synthesis & Catalysis. Link

-

Hryschuk, O. V., et al. (2025).[4] Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers. ResearchGate/Journal of Organic Chemistry. Link

Sources

Technical Support Center: Minimizing Side Reactions in Pd-Catalyzed Couplings of Bromopyridines

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges. The unique electronic properties of the pyridine ring can lead to a variety of side reactions that are less common with other aryl halides. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities and achieve higher yields and purer products.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a set of actionable troubleshooting strategies.

Q1: My reaction is resulting in a significant amount of debrominated pyridine (hydrodehalogenation). How can I prevent this?

A: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a frequent side reaction in palladium-catalyzed couplings of bromopyridines.[1] This occurs when the palladium-aryl intermediate reacts with a hydrogen source instead of the desired coupling partner.[2]

Underlying Causes & Mechanistic Insight:

-

Hydrogen Sources: The hydrogen atom can originate from various sources within the reaction mixture, including protic solvents (like alcohols or water), the amine base (in Buchwald-Hartwig reactions), or even certain phosphine ligands.[1]

-

Catalyst-Mediated Pathways: The palladium catalyst itself can facilitate this process. One proposed mechanism involves the oxidative addition of the bromopyridine to Pd(0), followed by reaction with a hydride source and subsequent reductive elimination of the debrominated pyridine. Another pathway can involve β-hydride elimination from intermediates, particularly in reactions like the Buchwald-Hartwig amination.[3]

Troubleshooting Strategies:

| Strategy | Rationale | Recommended Action |

| Solvent Selection | Protic solvents are a common source of hydrogen atoms. | Switch to anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or DMF.[1] Ensure all solvents are rigorously dried before use. |

| Base Selection | The choice of base can influence the rate of hydrodehalogenation. | For Suzuki couplings, consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides.[2] For Buchwald-Hartwig reactions, a careful screening of bases is recommended. |

| Ligand Choice | Electron-rich and bulky phosphine ligands can sometimes promote hydrodehalogenation. | Experiment with different phosphine ligands. Less electron-rich ligands may suppress this side reaction.[1] Buchwald-type biarylphosphine ligands are often effective in promoting the desired coupling over side reactions.[4] |

| Temperature Control | Lowering the reaction temperature can sometimes favor the desired cross-coupling pathway over hydrodehalogenation.[1] | If your reaction is running at a high temperature, try reducing it in 10-20°C increments while monitoring the reaction progress. |

| Water Management | While sometimes beneficial in Suzuki couplings to aid transmetalation, excess water can be a hydrogen source. | For Suzuki reactions, carefully titrate the amount of water in your solvent system. For other couplings, aim for strictly anhydrous conditions.[5] |

Q2: I'm observing significant formation of a black precipitate (palladium black) in my reaction flask. What does this mean and how can I stop it?

A: The formation of a black precipitate is almost always indicative of the agglomeration of the active Pd(0) catalyst into catalytically inactive palladium black.[6] This is a common catalyst deactivation pathway that leads to stalled reactions and low yields.[7]

Underlying Causes & Mechanistic Insight:

-

Ligand Dissociation: The phosphine ligand is crucial for stabilizing the monomeric Pd(0) species. If the ligand dissociates, the "naked" palladium atoms can aggregate.

-

High Catalyst Concentration: At higher concentrations, the probability of Pd(0) species colliding and aggregating increases.[6]

-

Oxygen Contamination: The presence of oxygen can lead to the oxidation of phosphine ligands to phosphine oxides, which are less effective at stabilizing the Pd(0) catalyst.[6] This can also lead to the oxidative homocoupling of coupling partners.[8]

Troubleshooting Strategies:

| Strategy | Rationale | Recommended Action |

| Ligand Selection | Bulky, electron-rich phosphine ligands are excellent at stabilizing the Pd(0) center and preventing aggregation. | Employ sterically demanding ligands such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[4][6] |

| Rigorous Degassing | Removing dissolved oxygen from solvents and the reaction headspace is critical to prevent ligand oxidation and other side reactions. | Degas all solvents thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[6][8] |

| Use of Pre-catalysts | Well-defined Pd(II) pre-catalysts can ensure a more controlled and sustained generation of the active Pd(0) species, minimizing the concentration of "free" palladium at any given time.[6] | Consider using commercially available pre-catalysts like those developed by the Buchwald or Nolan groups.[9] |

| Lower Catalyst Loading | While counterintuitive, sometimes a lower catalyst loading can prevent the rapid formation of palladium black. | Once optimal ligand and conditions are found, try reducing the catalyst loading incrementally (e.g., from 2 mol% to 1 mol%). |

Q3: My Suzuki-Miyaura coupling is plagued by homocoupling of the boronic acid. What are the best ways to minimize this?

A: The homocoupling of boronic acids to form biaryl byproducts is a common issue in Suzuki-Miyaura reactions.[10] This side reaction is often promoted by the presence of oxygen or when the transmetalation step is slow relative to other processes in the catalytic cycle.[8]

Underlying Causes & Mechanistic Insight:

-

Oxidative Homocoupling: In the presence of oxygen and a Pd(II) species, boronic acids can undergo oxidative homocoupling. This process reduces Pd(II) to Pd(0), which can then enter the desired catalytic cycle.[9]

-

Slow Transmetalation: If the transfer of the organic group from boron to palladium is sluggish, the boronic acid may have more time to participate in side reactions.

Troubleshooting Strategies:

| Strategy | Rationale | Recommended Action |

| Strict Exclusion of Oxygen | Oxygen is a key promoter of boronic acid homocoupling. | Ensure your reaction setup is thoroughly purged with an inert gas.[8] Use degassed solvents and reagents. |

| Use of Boronate Esters | Boronate esters (e.g., pinacol esters) are generally more stable than boronic acids and less prone to homocoupling. They slowly hydrolyze in situ to provide the active boronic acid.[1] | Substitute the boronic acid with its corresponding pinacol or MIDA boronate ester. |

| Optimize Base and Solvent | The base is crucial for activating the boronic acid for transmetalation. Inadequate base solubility or activity can slow this step. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and ensure they are finely powdered for better solubility.[2][11] A biphasic solvent system (e.g., toluene/water or dioxane/water) can facilitate the action of inorganic bases.[2] |

| Adjust Stoichiometry | Using a slight excess of the bromopyridine can help to consume the boronic acid more efficiently through the desired cross-coupling pathway. | Try using 1.0 equivalent of the bromopyridine with 1.1-1.2 equivalents of the boronic acid derivative. |

Section 2: Frequently Asked Questions (FAQs)

Q: Why are bromopyridines generally more challenging substrates in Pd-catalyzed couplings compared to other bromoarenes?

A: The nitrogen atom in the pyridine ring introduces several complexities. Firstly, the lone pair on the nitrogen can coordinate to the palladium center, potentially altering the catalyst's reactivity or even deactivating it.[12] Secondly, the pyridine ring is more electron-deficient than a benzene ring, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition.

Q: For a Buchwald-Hartwig amination, what is a good starting point for ligand and base selection with a bromopyridine?

A: A strong starting point for the Buchwald-Hartwig amination of bromopyridines is to use a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos in combination with a strong base such as sodium tert-butoxide (NaOtBu).[4][13] Toluene or 1,4-dioxane are commonly used as solvents.[14]

Q: Can I perform a Sonogashira coupling with a bromopyridine without a copper co-catalyst?

A: Yes, copper-free Sonogashira couplings are well-established and can be advantageous as they prevent the alkyne homocoupling (Glaser coupling) that is often mediated by the copper co-catalyst.[15] These conditions typically rely on specialized palladium catalysts or the use of bulky phosphine ligands to facilitate the coupling.[15]

Section 3: Experimental Protocols & Visualizations

General Protocol for a Suzuki-Miyaura Coupling of a Bromopyridine[2]

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe. In a separate vial under an inert atmosphere, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol%) and dissolve it in a small amount of the degassed solvent before transferring it to the main reaction flask via syringe.

-

Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Troubleshooting Process

The following flowchart provides a logical path for diagnosing and solving common issues in palladium-catalyzed couplings of bromopyridines.

Caption: A decision-making flowchart for troubleshooting common issues.

Generalized Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting.

Caption: A simplified Pd(0)/Pd(II) catalytic cycle for cross-coupling.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jmcct.com [jmcct.com]

Validation & Comparative

Precision Separation of Fluorinated Pyridine Isomers: A Comparative HPLC Guide

Executive Summary

In pharmaceutical and agrochemical development, fluorinated pyridines (e.g., 2-fluoropyridine, 3-fluoropyridine) are critical scaffolds. However, their analysis presents a distinct chromatographic challenge: positional isomerism .

Standard alkyl-bonded phases (C18) often fail to resolve these isomers because the hydrophobic difference between a fluorine atom at the ortho, meta, or para position is negligible. This guide objectively compares the industry-standard C18 chemistry against the Pentafluorophenyl (PFP) stationary phase.

Key Finding: While C18 remains the general workhorse, PFP chemistries are superior for fluorinated pyridine impurities , offering orthogonal selectivity driven by

The Scientific Challenge: Why C18 Fails

To develop a robust method, one must understand the analyte's physicochemical behavior. Fluorine is unique: it is highly electronegative yet small (Van der Waals radius

The Physicochemical Trap

-

Hydrophobicity: The addition of fluorine increases lipophilicity, but the position of the fluorine (2- vs 3- vs 4-) has minimal impact on the overall

of the molecule. Therefore, C18 columns, which discriminate primarily on hydrophobicity, see these isomers as identical. -